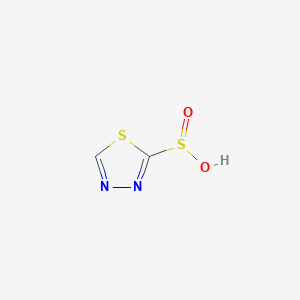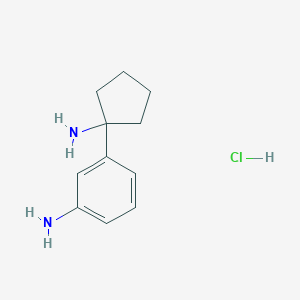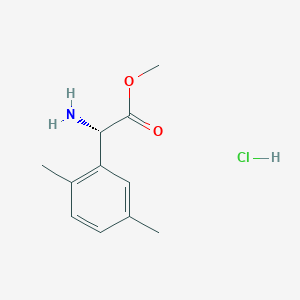![molecular formula C11H10ClN3O B12973439 5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)
5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride is a heterocyclic compound that contains nitrogen and oxygen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) . This reaction leads to the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired oxazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the substituents introduced.
Aplicaciones Científicas De Investigación
5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as a Pim-1 kinase inhibitor, which is a serine/threonine kinase involved in various tumors . The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]pyrido[4,3-e][1,4]oxazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit a wide range of biological activities.
Uniqueness
5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride is unique due to its specific structural features and the presence of both nitrogen and oxygen atoms within its heterocyclic ring
Propiedades
Fórmula molecular |
C11H10ClN3O |
|---|---|
Peso molecular |
235.67 g/mol |
Nombre IUPAC |
5H-pyrido[3,4-b][1,4]benzoxazin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H9N3O.ClH/c12-7-5-13-6-10-11(7)14-8-3-1-2-4-9(8)15-10;/h1-6,14H,12H2;1H |
Clave InChI |
NFVTVAKKTMCUFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(O2)C=NC=C3N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















